B1576866 Ee-CBP

Ee-CBP

Cat. No.: B1576866
Attention: For research use only. Not for human or veterinary use.
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Description

Ee-CBP is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human use. Researchers in the field of organic electronics may be interested in this compound due to its structural relation to the well-known semiconductor material 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). CBP is extensively used as a host material in organic light-emitting diodes (OLEDs) due to its favorable high triplet energy and good bipolar charge transport characteristics . Modifications to the core CBP structure, such as the introduction of specific functional groups in this compound, can be designed to alter its properties, potentially leading to enhanced performance, improved stability by reducing crystallization tendencies, or novel functionalities for applications in fluidic optoelectronic devices . Please consult the product's Certificate of Analysis for specific data on purity and characteristics.

Properties

bioactivity

Antifungal

sequence

QQCGRQAGNRRCANNLCCSQYGYCGRTNEYCCTSQGCQSQCRRCG

Origin of Product

United States

Classification and Molecular Architecture of Ee Cbp

Ee-CBP as a Hevein-Type Antimicrobial Peptide

This compound is specifically identified as a 10C-hevein-like peptide, a subfamily distinguished by the presence of 10 cysteine residues. frontiersin.orgfrontiersin.org This contrasts with the more prototypic 8C-heveins, which contain eight cysteine residues. frontiersin.orgfrontiersin.orgmsu.ru The hevein-like peptides, including this compound, are part of a broader group of chitin-binding cysteine-rich peptides. mdpi.comfrontiersin.org

Structural Homology to Hevein (B150373) Domain

Despite the difference in cysteine count, the primary structure of this compound exhibits high similarity to the hevein domain. researchgate.netnih.gov Hevein, the prototypic member isolated from the rubber tree (Hevea brasiliensis), is a 43-amino acid peptide containing a chitin-binding domain and eight cysteine residues forming a cystine knot. mdpi.commsu.ru this compound, a peptide of 45 amino acid residues with a molecular weight of approximately 4992.5 Da, shares this structural homology, particularly within the chitin-binding domain. researchgate.netnih.gov

This compound is synthesized as a precursor protein. This precursor has a three-domain architecture, including an N-terminal signal peptide, the mature hevein-like peptide (this compound), and a C-terminal domain. mdpi.comfrontiersin.orgnih.gov Interestingly, in the case of this compound, the C-terminal domain is a class I chitinase-like domain, which is cleaved from the precursor to yield the mature this compound peptide. mdpi.comnih.govfrontiersin.org This is a distinguishing feature compared to other hevein-like peptides like hevein, where the C-terminal cargo can be a Barwin-like protein. frontiersin.org

Distinctive Cysteine Residue Profile and Disulfide Bond Network

A key characteristic differentiating this compound from most other hevein-type AMPs is its distinctive cysteine residue profile, featuring two extra cysteine residues compared to the common 8C-heveins. researchgate.netnih.gov This results in a total of 10 cysteine residues in this compound. frontiersin.orgfrontiersin.org These 10 cysteine residues form five disulfide bonds. researchgate.netnih.gov The arrangement of these disulfide bonds contributes significantly to the structural stability of the peptide. researchgate.netnih.gov While 8C-heveins typically have four disulfide pairs, this compound possesses an additional disulfide bond. frontiersin.orgfrontiersin.org This fifth disulfide bond in this compound is located between the C-terminus and loop 5 of the peptide structure. frontiersin.orgfrontiersin.org The cysteine framework of this compound has been reported to have a connectivity of CysI‒IV, CysII‒V, CysIII‒VI, CysVII‒X, and CysVIII‒IX, similar to some other 10C-hevein-like peptides. ntu.edu.sg

Functional Domains and Their Significance in this compound Activity

Identification of the Chitin-Binding Domain

A critical functional domain in this compound is its chitin-binding domain. mdpi.comfrontiersin.org This domain is conserved among hevein-like peptides and is essential for their interaction with chitin (B13524), a major component of fungal cell walls. mdpi.commdpi.comfrontiersin.org The chitin-binding domain is typically located in loops 3 and 4 of the peptide structure and contains conserved amino acid residues, including a serine and three aromatic amino acids, which are important for high-affinity binding to chitin monomers. frontiersin.orgntu.edu.sg The ability of this compound to bind to chitin allows it to target fungal cell walls, disrupting their morphogenesis and hyphal growth. frontiersin.orgnih.gov Research has shown that this compound binds to the surface of fungal spores and hyphae. mdpi.com

Role of Structural Stability in this compound Function

The five disulfide bonds in this compound are crucial for maintaining its remarkably stable structure. researchgate.netnih.gov This structural stability is vital for its function as an antimicrobial peptide. A compact and stable structure can confer resistance to thermal, chemical, and proteolytic degradation, allowing the peptide to remain active in potentially harsh environments. mdpi.commdpi.com This inherent stability contributes to the potency of this compound against target organisms. researchgate.netnih.gov Detailed research findings, such as those demonstrating low IC50 values against fungi like Botrytis cinerea, highlight the effectiveness of this stable peptide. researchgate.netnih.gov

Biosynthesis and Post Translational Processing of Ee Cbp

Gene Expression and Transcriptional Regulation of Ee-CBP

Studies have shown that the genes encoding this compound and Ee-chitinase, a class I chitinase (B1577495) also found in E. europaeus, are expressed simultaneously in the bark and leaf tissues of the plant ohsu.edu. This co-expression suggests a coordinated genetic regulation, potentially enabling a synergistic defense mechanism in planta ohsu.eduresearchgate.net. Research indicates that the expression levels of both this compound and Ee-chitinase transcripts can be substantially increased upon treatment with methyl jasmonate, a phytohormone involved in plant defense signaling researchgate.net. While the precise transcriptional regulatory elements governing this compound gene expression have not been fully elucidated in the provided literature, the coordinated induction with Ee-chitinase by jasmonate suggests a shared or interconnected regulatory pathway.

Chimeric Precursor Synthesis of this compound and Ee-Chitinase

A key aspect of this compound biosynthesis is its synthesis as part of a larger, chimeric precursor protein. This precursor consists of an N-terminal signal peptide, followed by the mature this compound peptide domain, and a long C-terminal domain that corresponds to a class 1 chitinase-like protein ohsu.edualtex.orgnih.govbiomolther.org. The mature peptide domain and the C-terminal chitinase-like domain are linked by a region referred to as the hinge or linker region ohsu.edubiomolther.org. This structural arrangement in the precursor is similar to that observed in other hevein-like peptides and class I/IV chitinases researchgate.netbiomolther.org.

The chimeric nature of the precursor is a notable feature, as it combines a small antimicrobial peptide (this compound) with a larger protein domain (Ee-chitinase-like) within a single translational product altex.orgnih.gov. This contrasts with some other hevein-like peptides that have shorter C-terminal remnant peptides biomolther.org.

Mechanisms of Post-Translational Cleavage and Maturation of this compound

The mature, biologically active this compound peptide is generated from the chimeric precursor through post-translational cleavage ohsu.edualtex.orgnih.gov. Unlike the Ee-chitinase precursor, where the C-terminal chitinase domain remains linked to the N-terminal hevein (B150373) domain, the corresponding domain is cleaved from the this compound precursor ohsu.edu. This proteolytic cleavage event releases the hevein-type this compound ohsu.edu.

While the specific proteases responsible for this cleavage in Euonymus europaeus are not explicitly identified in the provided information, post-translational modifications, including proteolytic cleavage, are well-established mechanisms for protein maturation and regulation. In other plant systems, such as oats, asparaginyl endopeptidases (AEPs) have been implicated in mediating the maturation of hevein-like peptides through selective proteolysis at specific motifs. This suggests a potential enzymatic mechanism that might be involved in the processing of the this compound precursor.

Investigating Hinge Region Information in Precursor Processing

This distinction in the hinge region sequence is hypothesized to contain specific information that dictates whether the C-terminal chitinase-like domain is cleaved off (as in this compound processing) or remains attached (as in mature Ee-chitinase) ohsu.edu. The this compound/Ee-chitinase system in E. europaeus thus provides a valuable model for investigating how sequence and/or structural information within a linker region can determine the fate of a precursor protein during post-translational maturation ohsu.edu.

Antimicrobial Activity Profile of Ee Cbp

Spectrum of Antifungal Efficacy Against Phytopathogenic Fungi

Detailed data regarding the inhibitory action of Ee-CBP against a range of plant-pathogenic fungi is not currently available in published research.

Activity Against Botrytis cinerea

Specific studies detailing the in vitro or in vivo activity of this compound against Botrytis cinerea, the causative agent of gray mold, have not been identified. Information regarding its potential to inhibit mycelial growth or spore germination of this pathogen is therefore unknown.

Activity Against Alternaria alternata and Alternaria brassiciola

There is no available data on the efficacy of this compound against Alternaria species, which are known to cause leaf spots and blights on a variety of crops.

Activity Against Fusarium solani and Fusarium oxysporum

The activity of this compound against pathogenic Fusarium species, responsible for root rots and vascular wilts, has not been documented in the scientific literature.

Comparative Efficacy of this compound with Other Antimicrobial Peptides

A comparative analysis of this compound's potency relative to other known antimicrobial peptides is contingent on the availability of primary research data.

Comparison with Ac-AMP2 from Amaranthus caudatus Seeds

Without data on the minimum inhibitory concentrations (MIC) or other measures of antifungal activity for this compound, a direct comparison with the well-characterized antimicrobial peptide Ac-AMP2 is not feasible.

Relative Potency Assessment in In Vitro Fungal Growth Inhibition Assays

Information from in vitro assays that would allow for a quantitative assessment of this compound's fungal growth inhibition capabilities is not present in the available scientific literature.

Molecular Mechanisms of Ee Cbp Antifungal Action

Ee-CBP Interaction with Fungal Chitin (B13524)

Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a major structural component of the cell walls of most fungi. wikipedia.org this compound possesses a chitin-binding domain, which facilitates its interaction with this vital fungal cell wall constituent. dsmz.dewikipedia.orgbmrb.io This interaction is considered a key factor in its antifungal mechanism. dsmz.dewikipedia.orgbmrb.io

This compound has been shown to bind directly to the surface of fungal spores and hyphae. This binding is attributed to the presence of a specific chitin-binding site within the peptide structure. dsmz.dewikipedia.orgbmrb.io Studies involving other chitin-binding proteins highlight the importance of such domains in recognizing and associating with chitin polymers, which form microfibrils within the fungal cell wall. The binding of this compound to chitin microfibrils is a foundational step in its antifungal action, positioning the peptide to exert further disruptive effects.

Beyond direct binding, this compound's interaction with chitin is speculated to interfere with the dynamic processes of chitin synthesis and assembly. dsmz.dewikipedia.orgbmrb.io Fungal cell wall expansion, particularly at hyphal tips, requires continuous synthesis and integration of new chitin chains by chitin synthases located in the membrane. It is hypothesized that this compound, by binding to newly synthesized chitin chains, may interfere with their proper cross-linking or integration into the existing cell wall structure. This interference can disrupt the delicate balance between cell wall synthesis and hydrolysis necessary for hyphal growth. The synergistic antifungal effect observed when this compound is combined with Ee-chitinase, an enzyme that degrades nascent chitin, further supports the notion that making chitin structures more accessible to this compound enhances its disruptive impact on cell wall morphogenesis and hyphal growth. dsmz.de

Impact on Fungal Cell Membrane Integrity

While the fungal cell wall provides structural support, the cell membrane is a critical barrier regulating cellular transport and maintaining cytoplasmic homeostasis. Hevein-like peptides, including this compound, are known to affect fungal cell membrane integrity. dsmz.dewikipedia.orgbmrb.io

One proposed mechanism for this compound's action on the cell membrane involves ionic interactions. dsmz.dewikipedia.orgbmrb.io The cationic nature of many antimicrobial peptides, including hevein-like peptides, allows them to interact with negatively charged components of the fungal cell membrane. These ionic interactions can perturb the membrane structure, leading to damage. dsmz.dewikipedia.orgbmrb.io This disruption compromises the membrane's function as a selective barrier.

The damage inflicted upon the fungal cell membrane through ionic interactions and altered membrane polarity can result in the induction of cytoplasmic material leakage. dsmz.dewikipedia.orgbmrb.io The loss of essential intracellular components disrupts metabolic processes and leads to cell death. This leakage is a direct consequence of the compromised integrity of the plasma membrane, which is unable to maintain the internal cellular environment.

Disruption of Fungal Cell Wall Morphogenesis

The combined effects of this compound's interaction with chitin and its impact on the cell membrane lead to a significant disruption of fungal cell wall morphogenesis. Interference with chitin synthesis and assembly directly affects the construction and maintenance of the cell wall. dsmz.dewikipedia.orgbmrb.io The compromised cell membrane, unable to properly regulate turgor pressure and transport, further exacerbates issues with cell wall integrity and expansion. This multifaceted attack on the cell wall results in observable morphological changes in fungal hyphae, such as swollen tips and stunted growth, indicative of a failure in normal cell wall development and organization. dsmz.dewikipedia.orgbmrb.io The synergistic action with chitinase (B1577495) underscores how the accessibility of chitin influences the degree of disruption to cell wall morphogenesis. dsmz.de

Effects on Hyphal Growth and Branching

This compound has been shown to significantly impact the hyphal growth and branching patterns of susceptible fungi. Studies have indicated that treatment with this compound leads to retarded hyphae branching. nih.govfrontiersin.org This effect is consistent with the proposed mechanism where this compound binds to newly formed chitin polymers, particularly at the hyphal tips where cell wall synthesis is concentrated. nih.gov By interfering with the formation of nascent chitin, this compound disrupts the normal process of cell wall morphogenesis and extension, thereby retarding fungal mycelium growth. nih.govfrontiersin.org

Research findings suggest that the chitin-binding ability of hevein-like peptides, including this compound, enables them to interfere with the "steady-state" model of hyphal elongation. mdpi.com This model postulates a balance between chitin synthesis and hydrolysis necessary for apical cell wall expansion and subsequent rigidity. mdpi.com Disruption of this balance by this compound's binding to chitin can impede the coordinated action of enzymes involved in cell wall synthesis and loosening, thus inhibiting hyphal elongation. mdpi.com

Furthermore, a synergistic antifungal effect has been observed when this compound is co-treated with Ee-chitinase, a class 1 chitinase also from E. europaeus. researchgate.netfrontiersin.org This synergism is attributed to the different modes of action, where Ee-chitinase degrades nascent chitin, making the chitin microfibrils more accessible to this compound. researchgate.netfrontiersin.org This increased accessibility enhances this compound's ability to disturb cell wall morphogenesis and consequently inhibit hyphal growth more effectively. researchgate.netfrontiersin.org

Observation of Morphological Aberrations (e.g., Swollen Hyphal Tips, Stunted Growth)

Treatment of fungi with this compound results in observable morphological aberrations in their hyphae. These changes are indicative of a disruption in normal cellular development and cell wall integrity. Commonly reported morphological modifications include swollen hyphal tips and stunted growth. researchgate.netnih.govfrontiersin.orgntu.edu.sg Less branched hyphae have also been observed following this compound treatment. researchgate.netntu.edu.sg

These morphological changes are considered similar to those induced by other hevein-like peptides that also possess chitin-binding domains and interfere with fungal cell wall synthesis. researchgate.netnih.govfrontiersin.orgntu.edu.sg The swelling of hyphal tips suggests an imbalance in turgor pressure and cell wall synthesis, where the cell wall at the tip is unable to withstand the internal pressure due to compromised structural integrity caused by this compound binding to chitin. Stunted growth is a direct consequence of the inhibited hyphal elongation resulting from the disrupted cell wall morphogenesis. researchgate.netnih.govfrontiersin.org

Synergistic Interactions of Ee Cbp in Biological Systems

Synergistic Antifungal Effect with Ee-Chitinase

Studies have revealed a pronounced synergistic antifungal effect when Ee-CBP and Ee-chitinase are applied together in experimental settings. researchgate.netnih.govfrontiersin.org While both proteins possess antifungal properties individually, their combined activity is significantly greater than the sum of their individual effects. nih.govmsu.ru this compound is generally considered more potent than Ee-chitinase when tested alone. nih.gov This synergistic relationship has been observed against various phytopathogenic fungi. researchgate.netnih.gov

Research findings indicate that the co-treatment leads to a substantial increase in antimicrobial activity. msu.rumsu.ru This synergistic effect underscores the potential for these naturally occurring plant proteins to act in concert to bolster plant defense against fungal pathogens.

A summary of the synergistic effect can be conceptually represented as follows, based on reported findings:

TreatmentAntifungal Activity LevelNotes
This compound AloneHighMore potent than Ee-chitinase alone. nih.gov
Ee-Chitinase AloneModeratePossesses antifungal properties. nih.gov
This compound + Ee-ChitinaseSignificantly HigherPronounced synergistic effect observed. researchgate.netnih.govfrontiersin.org

Mechanistic Basis of this compound/Ee-Chitinase Synergism

The observed synergism between this compound and Ee-chitinase is attributed to their distinct yet complementary modes of action against fungal cell walls, which are primarily composed of chitin (B13524). researchgate.netfrontiersin.orgfrontiersin.orgnih.gov

Ee-Chitinase-Mediated Chitin Degradation and Accessibility Enhancement for this compound

Ee-chitinase, as a chitinase (B1577495) enzyme, functions by hydrolyzing the β-1,4-N-acetyl-D-glucosamine linkages in chitin polymers, effectively degrading the fungal cell wall. nih.govnih.gov Research suggests that Ee-chitinase specifically targets and degrades nascent chitin, which is the newly synthesized, less crystalline form of the polymer. researchgate.netfrontiersin.org This degradation process is crucial because it makes the chitin microfibrils within the cell wall more accessible. researchgate.netfrontiersin.org By breaking down the complex chitin structure, Ee-chitinase exposes more binding sites and potentially facilitates the interaction of this compound with its target within the fungal cell wall or membrane. researchgate.netfrontiersin.org

Implications of Co-Expression in Euonymus europaeus Defense

The biological relevance of the synergistic interaction between this compound and Ee-chitinase is further supported by their co-expression in the bark and leaves of Euonymus europaeus. nih.gov The simultaneous presence of both proteins in these tissues indicates that the plant has evolved a mechanism to deploy these defense molecules together in planta. nih.gov This co-expression suggests that the synergistic antifungal activity observed in vitro is likely a key component of E. europaeus's natural defense strategy against fungal pathogens. nih.gov The precursors of this compound and Ee-chitinase are synthesized as similar chimeric proteins, both containing a hevein (B150373) domain and a chitinase-like domain, further highlighting their relatedness and potential for coordinated function in plant defense. nih.gov This co-ordinated defense system, leveraging the synergistic power of this compound and Ee-chitinase, contributes to the plant's ability to resist fungal infections.

Advanced Research Methodologies for Ee Cbp Analysis

Molecular Biology Techniques for Gene Cloning and Sequencing of Ee-CBP

Molecular biology techniques are fundamental in the study of peptides like this compound, particularly for identifying, isolating, and characterizing the gene encoding the peptide precursor. Gene cloning involves inserting the DNA sequence corresponding to this compound into a vector, such as a plasmid, which can then be amplified in a host organism, typically bacteria. This process allows for the production of sufficient quantities of the gene for further analysis and manipulation. Enzymes of molecular biology grade, such as those from Fermentas, Promega, and NEB, are commonly used in the gene cloning process.

Sequencing the cloned gene provides the precise nucleotide sequence, which can then be translated in silico to deduce the amino acid sequence of the this compound precursor and the mature peptide. This sequence information is vital for understanding the peptide's primary structure, identifying post-translational modifications, and predicting structural features. Transcriptome sequencing and de novo assembly have been employed to identify transcripts encoding antimicrobial peptides, including hevein-like peptides, from plant sources. This high-throughput sequencing approach allows for the discovery of novel peptide sequences and their genetic basis.

Biochemical Assays for this compound Antifungal Activity Determination

Biochemical assays are essential for quantifying the antifungal activity of this compound against various fungal species. These assays measure the peptide's ability to inhibit fungal growth or viability under controlled laboratory conditions.

Agar (B569324) Diffusion Assays for Zone of Inhibition Measurement

Agar diffusion assays are a qualitative or semi-quantitative method used to assess the antifungal potency of a compound. In this assay, a fungal culture is spread on a solid agar medium. Small discs or wells containing the this compound solution are placed on the agar surface. As the peptide diffuses into the agar, it inhibits the growth of susceptible fungi, creating a clear area around the disc or well known as the "zone of inhibition." The diameter of this zone is proportional to the antifungal activity of the peptide. Antifungal activities of peptides are commonly determined using methods similar to agar diffusion assays.

Microtiter Plate Assays for Growth Inhibition Quantification

Microtiter plate assays, particularly those determining the Minimum Inhibitory Concentration (MIC), provide a quantitative measure of antifungal activity. Serial dilutions of this compound are prepared in liquid culture medium inoculated with fungal spores or hyphae in the wells of a microtiter plate. The plates are incubated, and fungal growth is monitored, often spectrophotometrically by measuring turbidity or absorbance at a specific wavelength (e.g., 620 nm). The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth after a defined incubation period. This method allows for high-throughput screening and precise determination of the peptide's inhibitory strength against different fungal strains. Inhibition of spore germination can also be estimated spectrophotometrically in microtiter plates. MIC values for chitin-binding proteins and lectins against bacteria and fungi have been determined using similar methods.

Spectroscopic Techniques for this compound Structural Characterization

Spectroscopic techniques are indispensable for determining the three-dimensional structure and molecular properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques used to determine the high-resolution three-dimensional structure of proteins and peptides. These methods provide detailed information about the arrangement of atoms in space, including the position of disulfide bonds, which are crucial for the stability and function of hevein-like peptides like this compound. This compound is a 10C-hevein-like peptide, and the position of its disulfide bonds, particularly the fifth one at the C-terminus, is a distinguishing feature.

Mass Spectrometry (MS) is used for determining the molecular mass of this compound and for peptide sequencing. Techniques like MALDI-TOF MS and UPLC-MS can identify peptide components and their molecular masses. De novo sequencing using MS can help determine the amino acid sequence, especially for novel peptides or to confirm sequences obtained from gene translation.

Circular Dichroism (CD) spectroscopy can provide information about the secondary structure of this compound, such as the presence and proportion of alpha-helices, beta-sheets, and random coils, and how its structure changes under different environmental conditions (e.g., pH, temperature).

Microscopy Techniques for Fungal Morphological Analysis Post-Ee-CBP Treatment

Microscopy techniques are employed to visualize the effects of this compound treatment on fungal morphology. Light microscopy, including bright-field and phase-contrast microscopy, can be used to observe general changes in fungal hyphae and spores, such as inhibition of germination, reduced hyphal elongation, or cellular lysis.

Electron microscopy, both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers higher resolution imaging to examine the ultrastructure of fungal cells after exposure to this compound. SEM can reveal surface changes, such as alterations in cell wall integrity or hyphal distortion. TEM can provide insights into internal cellular damage, including effects on organelles or the cell membrane. While specific studies on this compound's effects on fungal morphology using microscopy were not detailed in the provided snippets, these techniques are standard for investigating the cellular impact of antifungal agents and would be applicable to this compound research.

Protein-Protein Interaction Studies of this compound and Fungal Targets

Understanding how this compound interacts with fungal cells at a molecular level is crucial for elucidating its mechanism of action. This compound is a chitin-binding protein, and hevein-like peptides are thought to be associated with plant defense mechanisms due to their strong inhibitory effect against chitin-containing fungi. Chitin (B13524) is a major component of the cell walls of many fungi, making it a likely target for this compound.

Computational Modeling and Simulation of this compound Interactions

Research into the chemical compound this compound, identified as a hevein-type antimicrobial peptide isolated from the bark of the spindle tree (Euonymus europaeus L.), has primarily focused on its isolation, structural characterization, and potent antifungal activity against various phytopathogenic fungi. scienceopen.comresearchgate.netunimelb.edu.aunih.govresearchgate.net this compound is characterized as a cysteine-rich peptide belonging to the hevein-like peptide family. researchgate.netnih.govresearchgate.net

While computational methodologies such as molecular dynamics simulations and docking studies are widely employed in the analysis of peptides and protein-ligand interactions rsc.orgresearchgate.netnih.govschrodinger.comresearchgate.netnih.govrsc.orguniv-paris-diderot.frmeilerlab.org, detailed published research specifically applying these advanced computational techniques to elucidate the interactions or structural dynamics of the this compound peptide itself was not extensively found within the scope of the conducted searches.

General computational approaches have been utilized in the broader study of plant antimicrobial peptides, including sequence analysis and structural predictions to understand their properties and evolutionary relationships within families like hevein-like peptides. scienceopen.comresearchgate.netnih.gov For instance, in silico analyses have been used to identify conserved structural units within the Euonymus europaeus lectin domain, which is related to this class of proteins. nih.gov Some studies on hevein-like peptides have involved peptide docking, such as with (NAG)3, which includes this compound in comparative analyses, but specific details of the computational methods and findings for this compound interactions were not prominent in the search results. researchgate.net

Further computational research focusing specifically on the this compound peptide could provide valuable atomic-level insights into its stability, conformational landscape, and interactions with fungal targets, complementing existing experimental data on its biological activity.

Role of Ee Cbp in Plant Innate Immunity and Defense Responses

Ee-CBP Contribution to Euonymus europaeus Disease Resistance

This compound is a potent antifungal protein that directly contributes to the disease resistance of Euonymus europaeus. nih.gov Its primary mechanism of action involves binding to chitin (B13524), which is a major structural component of fungal cell walls. This interaction can inhibit fungal growth and development. d-nb.info

A noteworthy aspect of this compound's function is its synergistic relationship with another defense-related protein from the spindle tree, Ee-chitinase. nih.gov While this compound itself demonstrates strong antifungal properties, its efficacy is significantly amplified when acting in concert with Ee-chitinase. nih.gov This synergy is attributed to their distinct modes of action. Ee-chitinase is an enzyme that degrades chitin, breaking down the fungal cell wall. In contrast, this compound, as a chitin-binding protein, can disrupt the cell wall integrity and potentially facilitate the access of Ee-chitinase to its substrate. The simultaneous expression of both this compound and Ee-chitinase in the bark and leaves of Euonymus europaeus suggests that this synergistic antifungal activity is a key strategy for in-planta defense against fungal pathogens. nih.gov

The table below summarizes the antifungal activity of this compound, highlighting its individual potency and its synergistic effect with Ee-chitinase.

CompoundAntifungal ActivityMechanism of Action
This compound PotentBinds to chitin in fungal cell walls, inhibiting growth. nih.govd-nb.info
Ee-chitinase ModerateEnzymatically degrades chitin, breaking down fungal cell walls. nih.gov
This compound + Ee-chitinase High (Synergistic)Combined action of chitin binding and degradation leads to enhanced fungal inhibition. nih.gov

Expression Patterns of this compound in Response to Pathogen Challenge

Research has shown that this compound and Ee-chitinase are co-expressed in the bark and leaf tissues of Euonymus europaeus, indicating a constitutive line of defense in these parts of the plant. nih.gov While specific studies detailing the modulation of this compound expression upon pathogen challenge are not extensively available, the expression patterns of homologous hevein-like proteins in other plant species provide valuable insights.

In Arabidopsis thaliana, for instance, a gene encoding a hevein-like protein (HEL) was found to be inducible by infection with the turnip crinkle virus. nih.gov Furthermore, the expression of a hevein-like gene in Wasabia japonica was significantly induced following inoculation with the fungal pathogens Botrytis cinerea and Alternaria alternata. oup.com This suggests that the expression of these types of chitin-binding proteins is often upregulated as part of the plant's induced defense response to pathogen attack.

Given these parallels, it is highly probable that the expression of this compound in Euonymus europaeus is also elevated upon encountering fungal pathogens, thereby reinforcing the plant's defensive capabilities at the site of infection.

Integration of this compound in Plant Defense Signaling Pathways

The recognition of chitin by binding proteins like this compound is an initial step in a complex signaling cascade that activates broader defense responses. This process is a classic example of PAMP-triggered immunity (PTI), a fundamental layer of plant innate immunity. apsnet.org When this compound binds to chitin fragments released from fungal cell walls, it can trigger a series of intracellular signaling events.

While the precise signaling pathways involving this compound have not been fully elucidated, studies on other hevein-like proteins and chitin-triggered immunity in model plants point towards the involvement of key plant hormones, such as ethylene (B1197577) and jasmonic acid. For example, the expression of the HEL gene in Arabidopsis is induced by ethylene treatment. nih.gov Similarly, the hevein-like protein gene in Wasabia japonica is regulated by the jasmonic acid-dependent signaling pathway. oup.com These findings suggest that this compound may be integrated into defense signaling pathways mediated by these hormones.

The general model for chitin-triggered immunity involves the perception of chitin by receptor-like kinases (RLKs) and receptor-like proteins (RLPs) at the cell surface. apsnet.orgoup.com This recognition leads to the activation of downstream signaling components, including mitogen-activated protein kinases (MAPKs), which in turn regulate the expression of defense-related genes. publish.csiro.au It is plausible that this compound, in its role of binding chitin, could be involved in presenting chitin fragments to these receptors or otherwise modulating their activity, thereby initiating or amplifying the defense signal.

The integration of this compound into these signaling pathways would allow for a coordinated defense response, including the production of other antimicrobial compounds and the reinforcement of physical barriers against pathogen ingress.

Future Research Directions and Unexplored Avenues for Ee Cbp

Elucidating the Full Repertoire of Ee-CBP Molecular Targets in Fungi

Current understanding suggests that this compound's antifungal activity involves binding to chitin (B13524), a major component of fungal cell walls, and potentially disrupting fungal cell membranes through ionic interactions. msu.rufrontiersin.orgasm.org Morphological changes in fungi treated with hevein-like peptides, similar to those observed with this compound, include swollen hyphal tips and stunted growth, indicative of cell wall and membrane disruption. msu.ru However, the detailed molecular mechanism by which this compound exerts its effects and its full range of molecular targets within fungal cells remain to be comprehensively elucidated. frontiersin.orgasm.org Future research should focus on identifying all proteins, lipids, or other cellular components that this compound interacts with upon entering or associating with the fungal cell. Advanced techniques such as pull-down assays coupled with mass spectrometry, live-cell imaging with fluorescently labeled this compound, and genetic screens for fungal mutants resistant to this compound could provide a more complete picture of its cellular targets and downstream effects. Understanding these interactions at a molecular level is crucial for predicting its efficacy against a wider range of fungal pathogens and for rational design of more potent analogs.

Comprehensive Analysis of this compound Structure-Activity Relationships

This compound is distinguished from many other hevein-type peptides by the presence of 10 cysteine residues forming five disulfide bonds, contributing to its remarkable stability. msu.runih.govmdpi.com Its precursor protein also contains a C-terminal chitinase-like domain, which is cleaved to yield the mature this compound peptide. google.comrsc.org While comparisons to other hevein-like peptides with varying numbers of cysteine residues and different precursor structures have been made, a comprehensive analysis specifically detailing how each structural feature of this compound contributes to its antifungal potency, spectrum of activity, and stability is needed. msu.runih.gov

Future studies should involve systematic modification of this compound's amino acid sequence, particularly focusing on the cysteine network, the chitin-binding domain, and residues potentially involved in membrane interactions. Analyzing the impact of these modifications on antifungal activity against diverse fungi, as well as on the peptide's stability under various environmental conditions (e.g., pH, temperature, proteolytic activity), will help define the critical structural determinants of its function. Furthermore, investigating the role of the hinge region in the differential processing of the this compound precursor compared to Ee-chitinase presents a unique opportunity to understand the link between precursor structure and mature peptide function. google.com Techniques such as site-directed mutagenesis, peptide synthesis of truncated or modified versions, and detailed structural analysis using NMR or X-ray crystallography of this compound and its variants will be essential for these studies.

Investigation of this compound Function in Diverse Plant Species

This compound is naturally found in Euonymus europaeus, where it likely plays a role in the plant's defense against fungal pathogens. msu.rumdpi.comfrontiersin.org The potential of plant antimicrobial peptides (AMPs) to enhance disease resistance in other plant species through genetic engineering has been demonstrated. However, the specific function and efficacy of this compound when expressed in diverse crop species or other plants susceptible to fungal infections remain largely unexplored.

Future research should focus on generating transgenic lines of various plant species expressing this compound. Evaluating the level of this compound expression, its localization within plant tissues, and its impact on resistance to a broad spectrum of fungal pathogens relevant to each plant species is crucial. Studies should also assess potential effects on plant growth, development, and interactions with beneficial microbes. This research direction is vital for determining the applicability of this compound as a natural plant defense agent in different agricultural contexts and for developing strategies for sustainable disease management.

Exploration of Novel Synergistic Partnerships with Other Plant Defense Molecules

Research has shown a significant synergistic antifungal effect between this compound and Ee-chitinase, both isolated from E. europaeus. msu.rumdpi.comgoogle.com This synergy is attributed to their different modes of action, where Ee-chitinase degrades chitin, making fungal cell walls more accessible to this compound. msu.ru This finding highlights the potential for this compound to act in concert with other defense molecules to achieve enhanced antifungal activity. However, the exploration of synergistic partnerships between this compound and a wider array of plant defense compounds or proteins is an unexplored avenue.

Future studies should systematically investigate combinations of this compound with other known plant AMPs from different families (e.g., defensins, thionins, lipid transfer proteins), chitinases from different classes, glucanases, and other enzymes involved in cell wall degradation. Evaluating synergistic or additive effects against various fungi in vitro and in planta will help identify optimal combinations for disease control. Understanding the mechanisms underlying these novel synergistic interactions could also lead to the development of multi-component antifungal strategies that are more effective and less prone to resistance development.

Advanced Biotechnological Approaches for this compound Production and Modification

Currently, AMPs like this compound can be obtained through direct isolation from natural sources, recombinant expression in host organisms, or chemical synthesis. frontiersin.org To facilitate the large-scale application of this compound, particularly in agriculture, developing efficient and cost-effective production methods is essential. While recombinant expression is a promising route, optimizing expression levels and purification protocols for this compound in various biotechnological platforms (e.g., bacteria, yeast, plant cell cultures, or transgenic plants) requires further investigation.

Future research should focus on exploring and optimizing advanced biotechnological approaches for this compound production. This includes developing high-yield recombinant expression systems, optimizing fermentation conditions, and designing efficient purification strategies. Furthermore, biotechnological approaches can be employed to create modified versions of this compound with enhanced properties, such as increased potency, broader spectrum of activity, improved stability, or targeted delivery to fungal pathogens. Techniques like directed evolution, rational protein design, and synthetic biology could be applied to generate this compound variants with superior characteristics for specific applications.

Theoretical Frameworks for Predicting this compound Antifungal Efficacy

Predicting the efficacy of antimicrobial peptides against a diverse range of pathogens based on their structural and biochemical properties is a significant challenge. While experimental methods are crucial for evaluating this compound's activity, developing theoretical frameworks and computational models could significantly accelerate the research and development process. Such frameworks could help predict the antifungal spectrum and potency of this compound and its potential variants, reducing the need for extensive experimental screening.

Q & A

Q. What ethical frameworks apply to this compound research involving animal models?

  • Methodological Answer :
  • Follow ARRIVE guidelines for experimental design and reporting.
  • Prioritize the 3Rs (Replacement, Reduction, Refinement).
  • Obtain ethics committee approval and document compliance with local regulations (e.g., NIH Office of Laboratory Animal Welfare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.